

Application Note: Characterization of Acetyl Hexapeptide-49 by LC-MS/MS

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Compound of Interest

Compound Name: Acetyl hexapeptide-49

Cat. No.: B1575538

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Abstract

This application note provides a detailed protocol for the characterization and quantification of **Acetyl hexapeptide-49** in cosmetic formulations using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). **Acetyl hexapeptide-49** is a synthetic peptide known for its skin-conditioning and anti-inflammatory properties.[1][2] Accurate and sensitive analytical methods are crucial for its identification, quantification, and stability testing in complex cosmetic matrices. This document outlines the sample preparation, LC-MS/MS parameters, and data analysis workflow. Additionally, it describes the known signaling pathway of **Acetyl hexapeptide-49**, providing a deeper understanding of its mechanism of action.

Introduction

Acetyl hexapeptide-49 is a synthetic peptide increasingly utilized in the cosmetic industry for its efficacy in soothing sensitive and irritated skin.[1] By acetylating the hexapeptide, its stability and skin penetration are enhanced, making it a valuable ingredient in various skincare products.[2] The peptide functions as a neuro-calming agent, reducing skin discomfort, redness, and strengthening the skin's barrier function.[1] Its primary mechanism of action involves the regulation of the Protease-Activated Receptor 2 (PAR-2), which plays a key role in modulating inflammatory responses in the skin.[3]

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers high sensitivity and selectivity, making it the ideal analytical technique for the characterization and quantification of peptides like **Acetyl hexapeptide-49** in complex mixtures.[4][5] This application note details a robust method for the analysis of **Acetyl hexapeptide-49**, providing researchers and formulation scientists with the necessary protocols for quality control and research applications.

Chemical Information:

Property	Value
IUPAC Name	Acetyl-L-phenylalanyl-L-phenylalanyl-L-tryptophyl-L-phenylalanyl-L-histidyl-L-valine
Amino Acid Sequence	Ac-Phe-Phe-Trp-Phe-His-Val-OH
Molecular Formula	C ₅₁ H ₅₇ N ₉ O ₈
Average Molecular Weight	924.05 g/mol
CAS Number	1969409-70-8

Experimental Protocols

Sample Preparation from Cosmetic Cream

A liquid-liquid extraction (LLE) followed by solid-phase extraction (SPE) is recommended for the efficient extraction of **Acetyl hexapeptide-49** from a complex cosmetic matrix.

Materials:

- Cosmetic cream containing **Acetyl hexapeptide-49**
- Methanol (LC-MS grade)
- Acetonitrile (ACN) (LC-MS grade)
- Water (LC-MS grade)
- Formic acid (FA) (LC-MS grade)

- Hexane (LC-MS grade)
- Oasis HLB SPE cartridges
- Centrifuge
- Vortex mixer
- Sample vials

Protocol:

- Extraction from Cream:
 - Accurately weigh 1 g of the cosmetic cream into a 50 mL centrifuge tube.
 - Add 10 mL of methanol and vortex for 5 minutes to disperse the cream.
 - Add 10 mL of hexane, vortex for 2 minutes, and centrifuge at 4000 rpm for 10 minutes to separate the layers. The hexane layer removes lipophilic components.
 - Carefully collect the lower methanolic layer containing the peptide.
- Solid-Phase Extraction (SPE) Cleanup:
 - Condition an Oasis HLB SPE cartridge with 5 mL of methanol followed by 5 mL of water.
 - Load the methanolic extract onto the conditioned SPE cartridge.
 - Wash the cartridge with 5 mL of 5% methanol in water to remove polar impurities.
 - Elute the peptide with 5 mL of 90% acetonitrile in water.
 - Evaporate the eluate to dryness under a gentle stream of nitrogen.
 - Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
 - Filter the reconstituted sample through a 0.22 μ m syringe filter into an LC-MS vial.

Liquid Chromatography (LC) Method

Instrumentation:

- High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

Parameters:

Parameter	Recommended Condition
Column	C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 μ m)
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Gradient	5% to 95% B over 10 minutes
Flow Rate	0.3 mL/min
Column Temperature	40 °C
Injection Volume	5 μ L

Mass Spectrometry (MS/MS) Method

Instrumentation:

- Triple quadrupole or Q-TOF mass spectrometer with an electrospray ionization (ESI) source.

Parameters:

Parameter	Recommended Setting
Ionization Mode	ESI Positive
Capillary Voltage	3.5 kV
Source Temperature	150 °C
Desolvation Temperature	400 °C
Gas Flow	Instrument dependent
Scan Type	Multiple Reaction Monitoring (MRM)

Quantitative Data Summary

The following table summarizes the predicted m/z values for precursor and product ions of **Acetyl hexapeptide-49**. These values should be optimized for the specific instrument used.

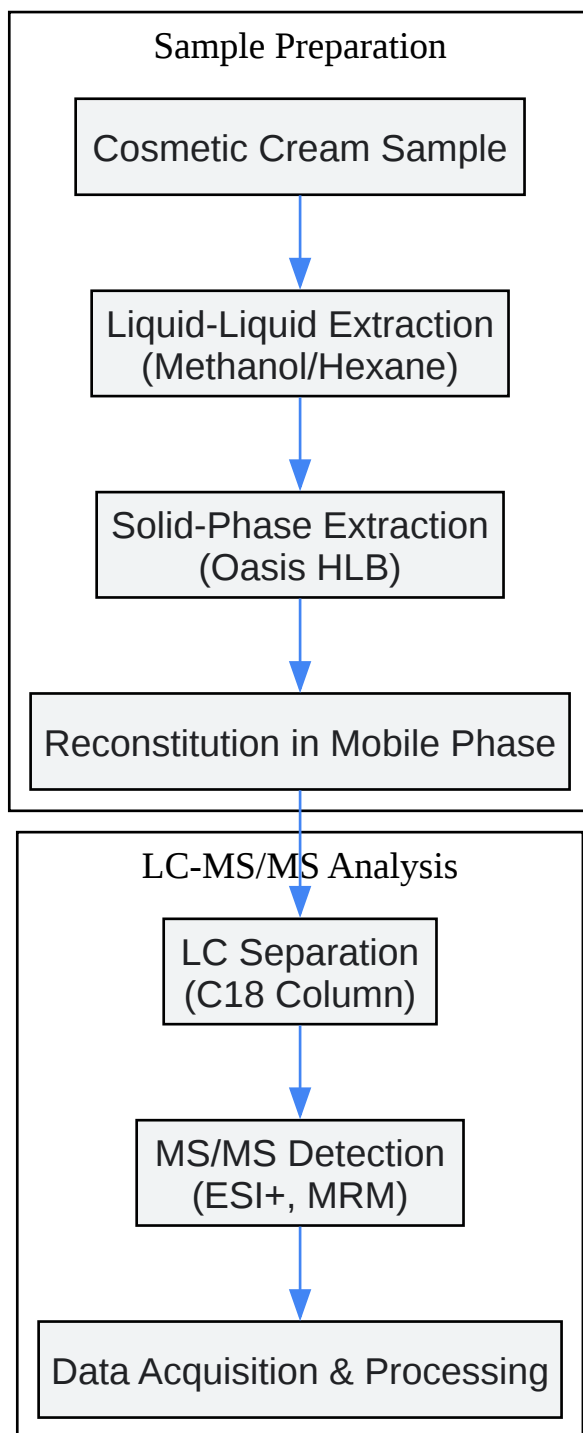
Analyte	Precursor Ion (m/z) [M+H] ⁺	Product Ion 1 (m/z)	Product Ion 2 (m/z)	Product Ion 3 (m/z)
Acetyl hexapeptide-49	924.5	y ₅ (777.4)	y ₄ (630.3)	b ₂ (337.2)

Note: The product ions are predicted based on typical peptide fragmentation patterns. The y₅ ion corresponds to the loss of the N-terminal acetylated Phenylalanine. The y₄ ion results from the subsequent loss of the second Phenylalanine. The b₂ ion represents the N-terminal Acetyl-Phe-Phe fragment. Actual fragmentation will need to be confirmed experimentally.

Signaling Pathway and Mechanism of Action

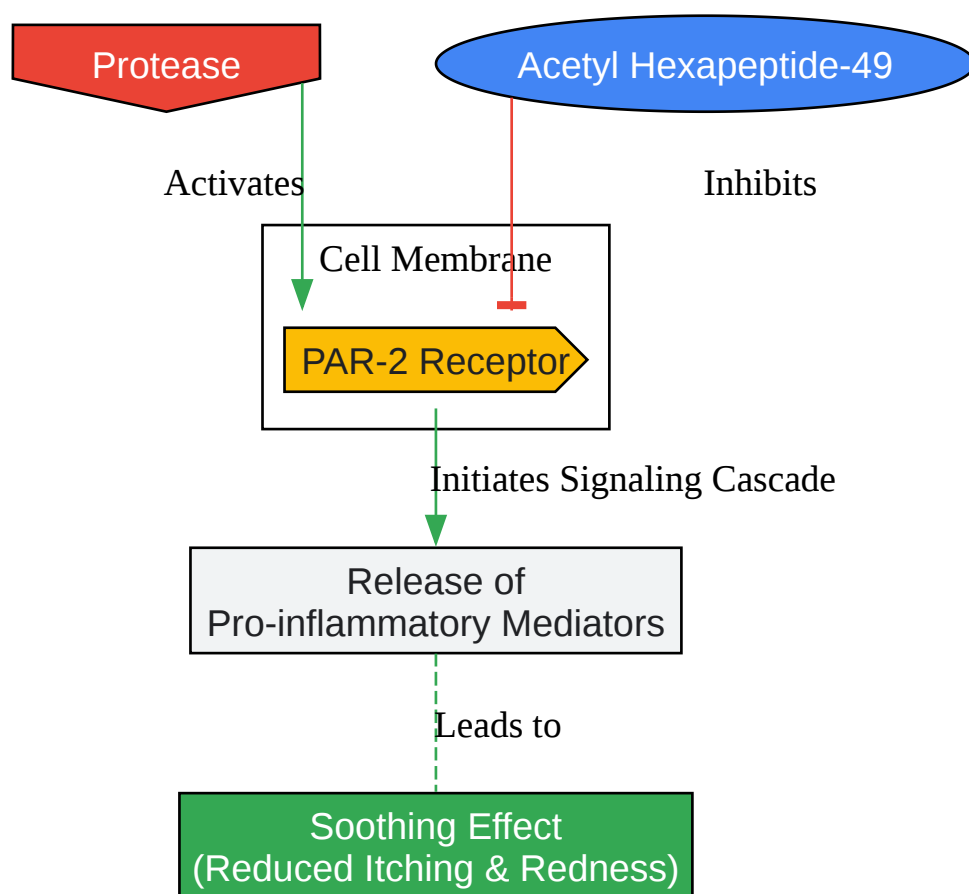
Acetyl hexapeptide-49 is known to soothe neurogenic inflammation by regulating the activity of the Protease-Activated Receptor 2 (PAR-2).[3] PAR-2 is found in epidermal keratinocytes and, when activated by proteases, triggers a signaling cascade that leads to the release of pro-inflammatory mediators. **Acetyl hexapeptide-49** acts as an antagonist to this receptor, thereby inhibiting the inflammatory response, which helps to calm irritated skin and reduce itching.[3][6]

Visualizations



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Caption: Experimental workflow for the analysis of **Acetyl hexapeptide-49**.



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Caption: Signaling pathway of **Acetyl hexapeptide-49** via PAR-2 inhibition.

Conclusion

The LC-MS/MS method detailed in this application note provides a reliable and sensitive approach for the characterization and quantification of **Acetyl hexapeptide-49** in cosmetic formulations. The protocol for sample preparation is designed to effectively remove interfering matrix components, ensuring accurate analysis. The provided information on the signaling pathway of **Acetyl hexapeptide-49** offers valuable insights for researchers and formulators in the field of dermatology and cosmetic science. This method can be readily implemented in quality control laboratories and for research purposes to further investigate the properties and applications of this beneficial peptide.

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